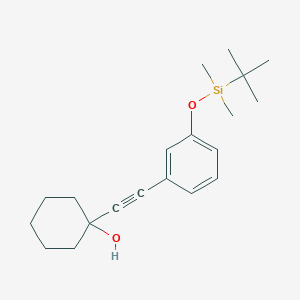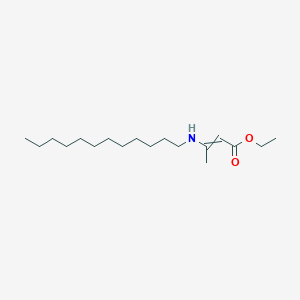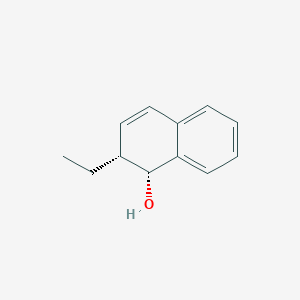
3-Methylbutan-1-ol;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbutan-1-ol, also known as isoamyl alcohol or isopentyl alcohol, is an organic compound with the molecular formula C5H12O. It is a colorless liquid with a characteristic odor and is one of the several isomers of amyl alcohol. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. When combined, these compounds are often used in various chemical reactions, particularly in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
3-Methylbutan-1-ol can be synthesized through the hydration of 3-methyl-1-butene in the presence of sulfuric acid. The reaction typically involves the addition of water to the alkene, catalyzed by sulfuric acid, to form the alcohol. This process is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, 3-Methylbutan-1-ol is often produced as a by-product of the fermentation process used in the production of ethanol. The fermentation of sugars by yeast produces a mixture of alcohols, including 3-Methylbutan-1-ol, which can be separated and purified through distillation.
化学反応の分析
Types of Reactions
3-Methylbutan-1-ol undergoes various chemical reactions, including:
Dehydration: In the presence of strong acids like sulfuric acid, 3-Methylbutan-1-ol can undergo dehydration to form alkenes.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid.
Dehydration: Concentrated sulfuric acid or phosphoric acid at elevated temperatures.
Substitution: Various halogenating agents can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Dehydration: Alkenes.
Substitution: Halogenated compounds.
科学的研究の応用
3-Methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the study of fermentation processes and metabolic pathways.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is used in the production of flavors, fragrances, and as a solvent in various industrial processes
作用機序
The mechanism of action of 3-Methylbutan-1-ol in chemical reactions often involves the formation of intermediates such as carbocations or alkyloxonium ions. For example, in dehydration reactions, the alcohol is protonated by sulfuric acid to form an alkyloxonium ion, which then loses water to form a carbocation. This carbocation can then undergo further reactions to form the final product .
類似化合物との比較
3-Methylbutan-1-ol is similar to other isomers of amyl alcohol, such as:
1-Pentanol: A primary alcohol with a straight-chain structure.
2-Methyl-1-butanol: Another isomer with a different branching pattern.
2-Pentanol: A secondary alcohol with a different position of the hydroxyl group.
Compared to these compounds, 3-Methylbutan-1-ol is unique due to its specific branching and the position of the hydroxyl group, which influences its reactivity and physical properties .
特性
CAS番号 |
570432-32-5 |
|---|---|
分子式 |
C10H26O6S |
分子量 |
274.38 g/mol |
IUPAC名 |
3-methylbutan-1-ol;sulfuric acid |
InChI |
InChI=1S/2C5H12O.H2O4S/c2*1-5(2)3-4-6;1-5(2,3)4/h2*5-6H,3-4H2,1-2H3;(H2,1,2,3,4) |
InChIキー |
TUVISLXIHOQKRQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCO.CC(C)CCO.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)

![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)
![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)




![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)
![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)

![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
